molecular formula C21H18N4O3 B3206725 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 1040672-18-1

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B3206725
CAS No.: 1040672-18-1
M. Wt: 374.4 g/mol
InChI Key: JPHAQNVLOJWEFP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a methyl bridge linked to a 6-phenyl-2,3-dihydropyridazin-3-one moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the dihydropyridazinone scaffold contributes to diverse pharmacological activities, including anti-inflammatory and analgesic properties .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-2-27-17-10-8-16(9-11-17)21-22-19(28-24-21)14-25-20(26)13-12-18(23-25)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHAQNVLOJWEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-ethoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Formation of the Dihydropyridazinone Ring: The dihydropyridazinone ring can be synthesized by reacting a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the oxadiazole and dihydropyridazinone intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Oxadiazole Derivatives with Benzimidazolone Linkages

Compounds such as 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) () share the 1,2,4-oxadiazole core but replace the dihydropyridazinone with a benzimidazolone ring. For instance, compound 46 showed a high yield (72%) and purity (99.01%), suggesting robust synthetic reproducibility .

Dihydropyridazinone Derivatives with Triazole Substituents

In 6-[(4-Ethyl-5-{[(4-Methylphenyl)Methyl]Sulfanyl}-4H-1,2,4-Triazol-3-yl)Methoxy]-2-Phenyl-2,3-Dihydropyridazin-3-One (), the oxadiazole is replaced by a triazole ring, and a sulfanyl group is introduced. The triazole’s nitrogen-rich structure enhances hydrogen-bonding interactions, while the sulfanyl group increases metabolic susceptibility compared to the ethoxy group in the target compound .

Substituent Effects

  • 4-Ethoxyphenyl vs. Halogenated Phenyl Groups :
    The target compound’s 4-ethoxyphenyl group differs from the 4-chlorophenyl in compound 46 (). Chlorine’s electron-withdrawing nature may enhance binding to electron-rich targets (e.g., TRPA1/TRPV1 channels), while ethoxy’s electron-donating effect could favor interactions with hydrophobic pockets .
  • Phenyl vs. Trifluoromethyl Substitutions :
    Compounds 47 and 48 () feature trifluoromethyl groups, which improve metabolic stability and bioavailability compared to the phenyl group in the target compound. However, trifluoromethyl groups may introduce steric hindrance .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Yield (%) Purity (%) Molecular Formula
Target Compound 1,2,4-Oxadiazole + Dihydropyridazinone 4-Ethoxyphenyl, Phenyl N/A N/A C₂₂H₂₀N₄O₃
46 () 1,2,4-Oxadiazole + Benzimidazolone 4-Chlorophenethyl 72 99.01 C₁₇H₁₂ClN₅O₂
47 () 1,2,4-Oxadiazole + Benzimidazolone Trifluoromethyl-biphenyl 55 99.47 C₂₄H₁₆F₃N₅O₂
6 () Triazole + Dihydropyridazinone 4-Ethyl-5-(4-methylbenzyl)sulfanyl N/A N/A C₂₃H₂₃N₅O₂S

Research Implications

  • Pharmacological Potential: The target compound’s dihydropyridazinone-oxadiazole hybrid structure may offer dual activity against inflammatory and pain targets (e.g., COX-2 or TRP channels), similar to ’s TRPA1/TRPV1 antagonists .
  • Optimization Opportunities : Introducing trifluoromethyl groups (as in ) or triazole rings () could balance lipophilicity and metabolic stability for improved drug-likeness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

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